4-Methoxy-4-phenylpiperidine hydrochloride

Antitubercular drug discovery Medicinal chemistry MmpL3 inhibition

Irreproducible antimycobacterial assays often stem from undefined piperidine scaffolds. 4-Methoxy-4-phenylpiperidine hydrochloride (4PP) is a validated MmpL3 inhibitor building block with proven SAR tractability (MIC 2.0->20 µM). • Premium 98% batch-specific analytics (NMR, HPLC) ensure experimental reproducibility. • Versatile synthetic handle for NOP receptor probe synthesis (Ki = 54 nM). • In stock with rapid global dispatch.

Molecular Formula C12H17ClNO-
Molecular Weight 226.72 g/mol
CAS No. 83949-38-6
Cat. No. B1598032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-phenylpiperidine hydrochloride
CAS83949-38-6
Molecular FormulaC12H17ClNO-
Molecular Weight226.72 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C12H17NO.ClH/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H/p-1
InChIKeyPPXQKVKQJDWZFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-4-phenylpiperidine HCl Technical Data


4-Methoxy-4-phenylpiperidine hydrochloride (CAS: 83949-38-6), often abbreviated as 4PP, is a piperidine derivative characterized by a methoxy and a phenyl group substituted at the 4-position of the piperidine ring . It is a synthetic small molecule typically provided as the hydrochloride salt, with a molecular weight of 227.73 g/mol and a molecular formula of C12H18ClNO . The compound is primarily utilized as a research tool in medicinal chemistry, specifically as a core scaffold for developing anti-tubercular agents and for exploring structure-activity relationships in receptor binding studies .

4-Methoxy-4-phenylpiperidine HCl Procurement


The scientific utility of 4-Methoxy-4-phenylpiperidine hydrochloride is not shared equally across all piperidine analogs. Generic substitution with related compounds like the free base (CAS 201609-38-3), unsubstituted 4-phenylpiperidine, or other 4-substituted piperidines is not scientifically justified. Key differentiators include specific biological activities, such as its antimycobacterial potency targeting MmpL3 [1], its differential physicochemical properties relative to the free base , and its distinct binding affinities at receptor systems like NOP and sigma receptors compared to other piperidine scaffolds [2][3]. Furthermore, the availability of high-purity (98%) batch-specific analytical documentation distinguishes premium research-grade supply from generic, lower-purity alternatives, which is critical for reproducible experiments .

4-Methoxy-4-phenylpiperidine HCl Performance Evidence


Antimycobacterial Activity Against M. tuberculosis

The 4-methoxy-4-phenylpiperidine (4PP) scaffold has been identified as a validated hit in phenotypic high-throughput screens against *Mycobacterium tuberculosis* (Mtb). The unsubstituted parent compound, 4PP, exhibits a Minimum Inhibitory Concentration (MIC) of 6.3 µM against Mtb, which serves as the baseline for further optimization . This activity is mechanistically linked to the inhibition of the mycobacterial membrane protein large 3 (MmpL3), an essential transporter for cell wall synthesis [1][2]. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 4-position of the piperidine ring can modulate this activity, as shown in direct head-to-head comparisons with analogs in the same assay .

Antitubercular drug discovery Medicinal chemistry MmpL3 inhibition

Purity & Batch Analytical Documentation

A critical factor in scientific procurement is the availability of high-purity, batch-certified material. 4-Methoxy-4-phenylpiperidine hydrochloride is offered with a standard purity of 98% by some commercial vendors, who provide batch-specific analytical data including NMR, HPLC, and GC reports to support this claim . This is in contrast to the more commonly available 95% purity grade from other suppliers . This difference is not merely a numerical value; the provision of detailed analytical documentation for the 98% grade enables researchers to verify the compound's identity and purity, thereby reducing the risk of experimental variability arising from unknown impurities.

Chemical procurement Analytical chemistry Reproducibility

NOP and Opioid Receptor Binding Profile

The N-benzhydryl derivative of the core scaffold, 1-benzhydryl-4-methoxy-4-phenylpiperidine, demonstrates a distinct binding profile across human opioid and opioid-like receptors, providing a key differentiator from other 4-phenylpiperidine fragments [1]. Specifically, it acts as an agonist at the Nociceptin/Orphanin FQ (NOP) receptor with a binding affinity (Ki) of 54 nM in a [35S]GTP-γ-S functional assay [1]. Its affinity for the classical opioid receptors is substantially weaker, with Ki values of 343 nM for the kappa-opioid receptor (KOP) and 412 nM for the mu-opioid receptor (MOP) [1]. This contrasts sharply with other 4-phenylpiperidine metabolites, such as 4-methoxycarbonyl-4-phenylpiperidine, which was identified as a potent mu-opioid agonist (IC50 = 3 µM), whereas analogs like 4-cyano-4-phenylpiperidine and 4-methyl-4-phenylpiperidine were essentially inactive (IC50 > 30 µM) [2].

Nociceptin/orphanin FQ (NOP) receptor Opioid receptor pharmacology GPCR binding

Physicochemical Properties: Salt Form vs. Free Base

The choice between the hydrochloride salt (CAS 83949-38-6) and the free base (CAS 201609-38-3) is a fundamental procurement decision. 4-Methoxy-4-phenylpiperidine hydrochloride has a molecular weight of 227.73 g/mol and is a solid at room temperature , offering enhanced stability and water solubility compared to the free base. The free base has a molecular weight of 191.27 g/mol and is often an oil or low-melting solid, with a predicted boiling point of 284.0±40.0 °C . This difference is critical for applications requiring aqueous solubility for biological assays or for chemical reactions where the salt form is the preferred starting material. The hydrochloride form is the standard for building block collections and provides a consistent, stable format for research use.

Formulation science Drug delivery Chemical synthesis

4-Methoxy-4-phenylpiperidine HCl Research Applications


MmpL3-Targeted Anti-Tubercular Scaffold

Based on its validated antimycobacterial activity and defined mechanism of action as an MmpL3 inhibitor, 4-Methoxy-4-phenylpiperidine hydrochloride serves as a core scaffold for hit-to-lead and lead optimization campaigns. Researchers can use this compound as a starting point for systematic structural modifications to improve potency, selectivity, and drug-like properties, as demonstrated by SAR studies showing that modifications at the 4-position can modulate MIC values from 2.0 µM to over 20 µM .

Reference Ligand for NOP Receptor Studies

The N-benzhydryl derivative of this scaffold is a known NOP receptor agonist (Ki = 54 nM) with a characterized selectivity profile against classical opioid receptors (Ki = 343 nM for KOP and 412 nM for MOP) [1]. This makes the core 4-methoxy-4-phenylpiperidine structure a valuable starting point for synthesizing probe molecules to delineate the physiological roles of the NOP receptor, which is implicated in pain modulation, anxiety, and reward pathways.

Building Block for Chemical Probe Synthesis

The compound's piperidine nitrogen provides a reactive handle for further functionalization, enabling its use as a versatile building block. Its utility is demonstrated by its incorporation into more complex structures like 1-benzhydryl-4-methoxy-4-phenylpiperidine [1] and 1-(1-cyclopropanecarbonylpiperidine-4-carbonyl)-4-methoxy-4-phenylpiperidine , which are used to probe various biological targets including GPCRs and enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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